An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related analogs, computational predictions, and established analytical methodologies. The guide is designed to offer researchers and drug development professionals a thorough understanding of the compound's characteristics, from its fundamental molecular structure to its potential behavior in biological systems. We will delve into its solubility, lipophilicity, and spectral properties, providing both theoretical predictions and validated experimental protocols for their determination. This document aims to serve as a foundational resource for facilitating further research and application of this promising benzoxazole derivative.
Introduction: The Significance of the Benzoxazole Scaffold
The 2-substituted benzoxazole framework is a privileged scaffold in drug discovery and materials science.[1] These heterocyclic compounds are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[1] Their unique structural and electronic properties also make them valuable in the development of organic electronics and photoluminescent materials.[1][2] The specific compound of interest, 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine, combines the benzoxazole core with a chlorophenyl group at the 2-position and an amine group at the 5-position. These substitutions are anticipated to significantly influence its physicochemical properties and, consequently, its biological activity and potential applications. Understanding these properties is a critical first step in any rational drug design or materials development program.
Molecular Structure and Identity
A thorough understanding of the molecular structure is fundamental to predicting and interpreting the physicochemical properties of a compound.
IUPAC Name: 2-(4-chlorophenyl)-1,3-benzoxazol-5-amine
Chemical Formula: C₁₃H₉ClN₂O
Canonical SMILES: C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)Cl
Molecular Visualization:
Caption: 2D structure of 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine.
Predicted and Analog-Derived Physicochemical Properties
Due to the absence of extensive experimental data for 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine, a combination of computational predictions and data from structurally similar compounds is presented. It is crucial to recognize that predicted values carry a degree of uncertainty.[3]
| Property | Predicted/Analog Value | Data Type | Source |
| Molecular Weight | 244.68 g/mol | Calculated | - |
| Appearance | White to off-white solid | Predicted | General knowledge of similar compounds |
| Melting Point | Not available | Experimental | - |
| Boiling Point | Not available | Experimental | - |
| Solubility | Predicted to be sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | Predicted | General solubility trends for benzoxazoles[4] |
| pKa | Not available | Experimental | - |
| LogP (XLogP3) | ~3.9 | Computed | Analog: 2-(4-Chlorophenyl)benzoxazole (XLogP3 = 4.1)[5] |
| Hydrogen Bond Donors | 1 (from the amine group) | Computed | - |
| Hydrogen Bond Acceptors | 3 (1 from the oxazole nitrogen, 1 from the oxazole oxygen, 1 from the amine nitrogen) | Computed | - |
| Topological Polar Surface Area (TPSA) | 51.9 Ų | Computed | Analog: 2-(4-aminophenyl)benzoxazol-5-amine (TPSA = 78.1 Ų)[6] |
Synthesis and Characterization
Proposed Synthetic Pathway
A common and effective method involves the condensation of a substituted 2-aminophenol with a carboxylic acid or its derivative.
Caption: Proposed synthetic route for 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine.
General Characterization Techniques
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Key Physicochemical Parameters and Their Determination
Solubility
Solubility is a critical parameter influencing a compound's bioavailability and formulation.
Theoretical Insights: The presence of the amine group suggests that the solubility of 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine will be pH-dependent. In acidic conditions, protonation of the amine would increase aqueous solubility. The chlorophenyl group, however, contributes to its lipophilicity, likely resulting in low overall aqueous solubility. For a related compound, 2-(4-aminophenyl)benzoxazol-5-amine, a solubility of >33.8 µg/mL at pH 7.4 has been reported.[6]
Experimental Protocol: Kinetic Solubility Assay
This high-throughput method provides a rapid assessment of a compound's solubility.
Caption: Workflow for a kinetic solubility assay.
Lipophilicity (LogP)
The partition coefficient (LogP) between n-octanol and water is a key indicator of a drug's ability to cross cell membranes.[8]
Theoretical Insights: The calculated XLogP3 of approximately 3.9 suggests that 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine is a lipophilic compound. This is primarily driven by the aromatic rings and the chloro-substituent. High lipophilicity can be associated with poor aqueous solubility and potential for non-specific binding.
Experimental Protocol: RP-HPLC Method for LogP Determination
This method correlates the retention time of a compound on a reverse-phase HPLC column with its LogP value.[9]
-
Standard Preparation: Prepare solutions of known LogP standards.
-
Sample Preparation: Prepare a solution of the test compound.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Determine the retention times of the standards and the test compound.
-
Plot the logarithm of the retention factor (k') versus the known LogP values of the standards to generate a calibration curve.
-
Calculate the LogP of the test compound from its retention time using the calibration curve.
-
Crystal Structure
The solid-state structure of a compound influences its stability, solubility, and dissolution rate.
Theoretical Insights: The planar benzoxazole core and the phenyl ring suggest that the molecule may pack in a way that allows for π-π stacking interactions. The amine group can participate in hydrogen bonding, which would also influence the crystal packing.[10]
Experimental Protocol: Single-Crystal X-ray Diffraction
This technique provides the definitive three-dimensional structure of a crystalline solid.
-
Crystal Growth: Grow single crystals of suitable quality, often by slow evaporation of a solvent or by vapor diffusion.
-
Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected by a detector.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the electron density map of the unit cell, from which the atomic positions are determined and refined.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine is not available, information from structurally related compounds can provide guidance on potential hazards.
Inferred Hazards from Analogs:
-
Skin Irritation: Similar compounds are known to cause skin irritation.[11]
-
Eye Irritation: May cause serious eye irritation.[11]
-
Mutagenicity: Some related benzoxazole and benzimidazole derivatives are suspected of causing genetic defects.[6]
Recommended Handling Precautions:
-
Use in a well-ventilated area or with local exhaust ventilation.[11]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[11]
-
Wash hands thoroughly after handling.[11]
Conclusion and Future Directions
2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine is a molecule with significant potential in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its predicted and analog-derived physicochemical properties, along with established methodologies for their experimental determination. The predicted lipophilicity and potential for pH-dependent solubility are key characteristics that will govern its behavior in biological and chemical systems.
Future research should focus on the experimental validation of the predicted properties outlined in this guide. Specifically, determining the melting point, pKa, and experimentally verified LogP and solubility values will be crucial for advancing the development of this compound. Furthermore, elucidation of its crystal structure will provide invaluable insights into its solid-state properties. This foundational data will enable a more informed and rational approach to the design of future studies and applications involving 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine.
References
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available from: [Link]
-
Docking and Theoretical Studies of Benzoxazole Derivative with Enhanced NLO and Anti-Hyperlipidemic Activity. Oriental Journal of Chemistry. Available from: [Link]
-
2-(4-Aminophenyl)benzoxazol-5-amine | C13H11N3O. PubChem. Available from: [Link]
-
Correlation between calculated log P and experimentally determined log K p. ResearchGate. Available from: [Link]
-
Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. ResearchGate. Available from: [Link]
-
Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. Hindawi. Available from: [Link]
-
2-(4-Chlorophenyl)benzoxazole | C13H8ClNO. PubChem. Available from: [Link]
-
Chemical Properties of Benzoxazole (CAS 273-53-0). Cheméo. Available from: [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. Available from: [Link]
-
Synthesis of 2-(4-chlorophenyl)-5-bnenzoxazoleacetic acid (CBA). ResearchGate. Available from: [Link]
-
2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid | C14H8ClNO3. PubChem. Available from: [Link]
-
Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed. Available from: [Link]
-
Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α -Ketoic Acids by Photoredox Catalysis. ResearchGate. Available from: [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. Available from: [Link]
-
2-(4-Aminophenyl)-1,3-benzoxazole. National Institutes of Health. Available from: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available from: [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health. Available from: [Link]
-
Benzoxazole. Wikipedia. Available from: [Link]
-
Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed Central. Available from: [Link]
-
Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio. Available from: [Link]
-
Synthesis of 2-aryl benzoxazoles from aldoximes. MedCrave online. Available from: [Link]
-
Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PubMed Central. Available from: [Link]
-
Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine. Available from: [Link]
-
Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. University of Baghdad. Available from: [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Screening of Substituted Benzoxazoles and Benzoxazolo Triazoles. Oriental Journal of Chemistry. Available from: [Link]
-
2-(4-Chlorophenyl)benzimidazole | C13H9ClN2. PubChem. Available from: [Link]
-
Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. Available from: [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available from: [Link]
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Available from: [Link]
-
PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Analele Stiintifice ale Universitatii “Al. I. Cuza” din Iasi. Available from: [Link]
-
Chemical Safety Data Sheet MSDS / SDS. Heynova. Available from: [Link]
-
2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). MDPI. Available from: [Link]
-
Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. ChemRxiv. Available from: [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Available from: [Link]
-
N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine. PubChem. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(4-Chlorophenyl)benzoxazole | C13H8ClNO | CID 14355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(4-Aminophenyl)benzoxazol-5-amine | C13H11N3O | CID 614385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoxazole synthesis [organic-chemistry.org]
- 8. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. keyorganics.net [keyorganics.net]
